molecular formula C20H22N4O4S2 B2799399 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-15-0

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2799399
CAS No.: 533872-15-0
M. Wt: 446.54
InChI Key: NOLJZXYTEIQJEW-UHFFFAOYSA-N
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Description

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and an oxadiazole ring, making it a subject of interest for chemists and researchers.

Scientific Research Applications

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of ethylamine with a suitable precursor, followed by cyclization.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine, thiophene, and oxadiazole moieties through amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Mechanism of Action

The mechanism of action of 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-ethylpiperidin-1-yl)sulfonylbenzamide: Lacks the thiophene and oxadiazole rings, making it less complex.

    N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide: Lacks the piperidine and sulfonyl groups, resulting in different chemical properties.

    4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl)benzamide:

Uniqueness

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-2-15-6-3-4-12-24(15)30(26,27)16-10-8-14(9-11-16)18(25)21-20-23-22-19(28-20)17-7-5-13-29-17/h5,7-11,13,15H,2-4,6,12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLJZXYTEIQJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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